molecular formula C22H20N4O4S B2728695 2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate CAS No. 941890-45-5

2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate

Cat. No.: B2728695
CAS No.: 941890-45-5
M. Wt: 436.49
InChI Key: WADCLMHVISAQHN-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups, including a benzothiazole, a methylpiperazine, and an isoindoline group. These groups are common in many pharmaceuticals and could potentially have various biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The benzothiazole and isoindoline rings would likely contribute to the rigidity of the molecule, while the methylpiperazine could potentially adopt different conformations .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds containing benzothiazole and piperazine groups are known to undergo a variety of chemical reactions, including substitution and coupling reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings could all influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Biological Activity

  • Antioxidant and Glucosidase Inhibitors : A study by Özil, Parlak, and Baltaş (2018) detailed the synthesis of benzimidazole derivatives containing a piperazine skeleton, which were evaluated for their antioxidant activities and glucosidase inhibitory potential. The compounds showed high scavenging activity and some demonstrated better inhibitory potential than the standard acarbose, suggesting their potential utility in managing oxidative stress and glucose regulation (Özil, Parlak, & Baltaş, 2018).

  • Anticonvulsant Evaluation : Nath et al. (2021) synthesized indoline derivatives containing benzothiazole acetamide and evaluated them for their anticonvulsant activities. The study identified compounds with significant anticonvulsant activity, highlighting the therapeutic potential of benzothiazole derivatives in epilepsy management (Nath et al., 2021).

  • Anti-inflammatory Agents : Nikalje, Hirani, and Nawle (2015) reported on the synthesis and evaluation of thiazolidine derivatives for their anti-inflammatory activity. These compounds exhibited promising anti-inflammatory effects in both in vitro and in vivo models, indicating their potential as anti-inflammatory agents (Nikalje, Hirani, & Nawle, 2015).

  • Antimicrobial Agents : Sonawane et al. (2009) synthesized 1,4-benzothiazine compounds containing the isatin hydrazone moiety and studied their antimicrobial activity. Several compounds demonstrated promising antifungal and antibacterial activity, suggesting their utility as antimicrobial agents (Sonawane et al., 2009).

Molecular and Structural Studies

  • Crystal Structure Analysis : Ozbey, Kuş, and Göker (2001) focused on the crystal structure of a benzimidazole derivative, providing insights into its conformation and potential interaction with biological targets. This structural elucidation contributes to understanding the molecular basis of its biological activities (Ozbey, Kuş, & Göker, 2001).

Future Directions

The potential biological activities of this compound could make it a subject of future research. In particular, the presence of a benzothiazole group could make it interesting for the development of new pharmaceuticals .

Properties

IUPAC Name

[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 2-(1,3-dioxoisoindol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4S/c1-24-8-10-25(11-9-24)22-23-17-7-6-14(12-18(17)31-22)30-19(27)13-26-20(28)15-4-2-3-5-16(15)21(26)29/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WADCLMHVISAQHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)CN4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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